2-(3,5-Dimethyl-4-isoxazolyl)-1-{4-[(4-methoxyphenyl)sulfonyl]piperazino}-1-ethanone
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Overview
Description
2-(3,5-Dimethyl-4-isoxazolyl)-1-{4-[(4-methoxyphenyl)sulfonyl]piperazino}-1-ethanone is a complex organic compound that features a unique combination of functional groups, including an isoxazole ring, a piperazine ring, and a sulfonyl group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-Dimethyl-4-isoxazolyl)-1-{4-[(4-methoxyphenyl)sulfonyl]piperazino}-1-ethanone typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a cyclization reaction involving a β-keto ester and hydroxylamine.
Introduction of the Piperazine Ring: The piperazine ring is introduced through a nucleophilic substitution reaction, where a suitable piperazine derivative reacts with an appropriate electrophile.
Attachment of the Sulfonyl Group: The sulfonyl group is introduced via a sulfonylation reaction, typically using a sulfonyl chloride and a base.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to improve yield, purity, and scalability. This often includes the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure consistent quality and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
2-(3,5-Dimethyl-4-isoxazolyl)-1-{4-[(4-methoxyphenyl)sulfonyl]piperazino}-1-ethanone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution using alkyl halides or electrophilic substitution using sulfonyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2-(3,5-Dimethyl-4-isoxazolyl)-1-{4-[(4-methoxyphenyl)sulfonyl]piperazino}-1-ethanone has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-(3,5-Dimethyl-4-isoxazolyl)-1-{4-[(4-methoxyphenyl)sulfonyl]piperazino}-1-ethanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-[(2R,3R)-2-{[(3,5-Dimethyl-4-isoxazolyl)sulfonyl-methylamino]methyl}-5-{(2S)-1-hydroxypropan-2-yl}-3-methyl-6-oxo-2,3,4,7-tetrahydro-1,5-benzoxazonin-9-yl]-3-propan-2-ylurea
- N-[(2S,3R)-2-{[(3,5-Dimethyl-4-isoxazolyl)sulfonyl-methylamino]methyl}-5-{(2R)-1-hydroxypropan-2-yl}-3-methyl-6-oxo-3,4-dihydro-2H-1,5-benzoxazocin-10-yl]-2-pyrazinecarboxamide
Uniqueness
2-(3,5-Dimethyl-4-isoxazolyl)-1-{4-[(4-methoxyphenyl)sulfonyl]piperazino}-1-ethanone is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C18H23N3O5S |
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Molecular Weight |
393.5 g/mol |
IUPAC Name |
2-(3,5-dimethyl-1,2-oxazol-4-yl)-1-[4-(4-methoxyphenyl)sulfonylpiperazin-1-yl]ethanone |
InChI |
InChI=1S/C18H23N3O5S/c1-13-17(14(2)26-19-13)12-18(22)20-8-10-21(11-9-20)27(23,24)16-6-4-15(25-3)5-7-16/h4-7H,8-12H2,1-3H3 |
InChI Key |
HSRJNCCLBIAXAC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NO1)C)CC(=O)N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
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